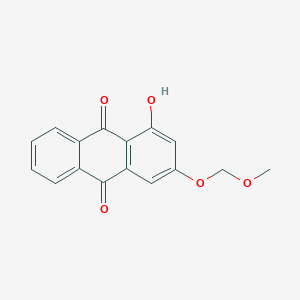

1-Hydroxy-3-(methoxymethoxy)anthracene-9,10-dione

CAS No.: 64517-18-6

Cat. No.: VC17618515

Molecular Formula: C16H12O5

Molecular Weight: 284.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64517-18-6 |

|---|---|

| Molecular Formula | C16H12O5 |

| Molecular Weight | 284.26 g/mol |

| IUPAC Name | 1-hydroxy-3-(methoxymethoxy)anthracene-9,10-dione |

| Standard InChI | InChI=1S/C16H12O5/c1-20-8-21-9-6-12-14(13(17)7-9)16(19)11-5-3-2-4-10(11)15(12)18/h2-7,17H,8H2,1H3 |

| Standard InChI Key | GIRXBVAVTBVNDY-UHFFFAOYSA-N |

| Canonical SMILES | COCOC1=CC2=C(C(=C1)O)C(=O)C3=CC=CC=C3C2=O |

Introduction

Structural Characterization and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is 3-hydroxy-1-methoxy-2-(methoxymethyl)anthracene-9,10-dione . Its molecular formula is C₁₇H₁₄O₅, with a molecular weight of 298.29 g/mol . The methoxymethoxy group (–OCH₂OCH₃) at position 3 distinguishes it from simpler anthraquinones, introducing steric and electronic effects that influence reactivity and solubility.

Stereoelectronic Features

The planar anthracene core facilitates π-π stacking interactions, while the substituents modulate electron density. The hydroxyl group at position 1 acts as a hydrogen bond donor, whereas the methoxymethoxy group at position 3 enhances lipophilicity. Computational descriptors, including a LogP value of ~2.48 (estimated from analogs ), suggest moderate hydrophobicity, favoring solubility in polar aprotic solvents like acetone or dichloromethane .

Table 1: Key Structural Descriptors

Synthesis and Reaction Pathways

General Synthetic Strategy

The compound is synthesized via a two-step protocol involving Friedel-Crafts acylation followed by O-alkylation (Figure 1). This approach mirrors methods used for analogous anthraquinones, such as 1-hydroxy-3-(3-methylbut-2-enyloxy)anthracene-9,10-dione .

-

Condensation Step:

A mixture of benzoic acid and 3,5-dihydroxybenzoic acid undergoes acid-catalyzed cyclization in concentrated sulfuric acid at 120°C, yielding 1,3-dihydroxyanthracene-9,10-dione as an intermediate . -

Alkylation Step:

The intermediate is reacted with methoxymethyl chloride (or bromide) in acetone under reflux conditions, using potassium carbonate as a base. Purification via centrifugal planar chromatography (silica gel, n-hexane/EtOAc = 9:1) affords the target compound .

Table 2: Representative Synthetic Conditions

| Parameter | Value | Source |

|---|---|---|

| Condensation Catalyst | H₂SO₄ (conc.) | |

| Reaction Temperature | 120°C | |

| Alkylation Reagent | Methoxymethyl chloride | |

| Base | K₂CO₃ | |

| Solvent | Acetone | |

| Yield | ~49% (analogous reaction) |

Physicochemical and Spectroscopic Properties

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The methoxymethoxy group (–OCH₂OCH₃) exhibits a singlet at δ ~3.3 ppm for the methylene protons and a singlet at δ ~3.5 ppm for the methoxy group. The aromatic protons resonate between δ 6.8–8.2 ppm, with coupling patterns indicative of substitution .

-

¹³C NMR: Carbonyl carbons (C-9 and C-10) appear at δ ~185–186 ppm. The methoxymethoxy carbons are observed at δ ~56 (OCH₃) and δ ~72 (OCH₂) .

High-Resolution Mass Spectrometry (HRMS):

The [M − H]⁻ ion is detected at m/z 297.0873 (calculated for C₁₇H₁₃O₅: 297.0763) .

Natural Occurrence and Biological Relevance

Natural Sources

The compound has been isolated from Coussarea macrophylla and Faramea occidentalis, tropical plants in the Rubiaceae family . These species are traditionally investigated for their bioactive secondary metabolites, particularly antimicrobial and anti-inflammatory agents.

Industrial and Research Applications

Dye and Pigment Industry

Anthraquinones are historically significant as textile dyes. The methoxymethoxy substituent could stabilize colorfastness in synthetic fabrics, though commercial use remains unexplored.

Pharmaceutical Development

The compound’s scaffold is a candidate for derivatization in drug discovery. Functionalization at positions 1 and 3 could yield analogs with optimized pharmacokinetic profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume